molecular formula C11H13Cl2NO2 B14606916 (E)-1-(2,3-Dichlorophenyl)-N-(2,2-dimethoxyethyl)methanimine CAS No. 57987-75-4

(E)-1-(2,3-Dichlorophenyl)-N-(2,2-dimethoxyethyl)methanimine

Katalognummer: B14606916
CAS-Nummer: 57987-75-4
Molekulargewicht: 262.13 g/mol
InChI-Schlüssel: CDKNSVMHXZUVOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanamine, N-[(2,3-dichlorophenyl)methylene]-2,2-dimethoxy- is a chemical compound with the molecular formula C11H13Cl2NO2 and a molecular weight of 262.13 g/mol This compound is characterized by the presence of a dichlorophenyl group and two methoxy groups attached to an ethanamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, N-[(2,3-dichlorophenyl)methylene]-2,2-dimethoxy- typically involves the reaction of 2,3-dichlorobenzaldehyde with 2,2-dimethoxyethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of Ethanamine, N-[(2,3-dichlorophenyl)methylene]-2,2-dimethoxy- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethanamine, N-[(2,3-dichlorophenyl)methylene]-2,2-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nature of the substituents introduced .

Wissenschaftliche Forschungsanwendungen

Ethanamine, N-[(2,3-dichlorophenyl)methylene]-2,2-dimethoxy- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Ethanamine, N-[(2,3-dichlorophenyl)methylene]-2,2-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Ethanamine, N-[(2,3-dichlorophenyl)methylene]-2,2-dimethoxy- include other derivatives of ethanamine with different substituents on the phenyl ring or variations in the methoxy groups. Examples include:

Uniqueness

The uniqueness of Ethanamine, N-[(2,3-dichlorophenyl)methylene]-2,2-dimethoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

57987-75-4

Molekularformel

C11H13Cl2NO2

Molekulargewicht

262.13 g/mol

IUPAC-Name

1-(2,3-dichlorophenyl)-N-(2,2-dimethoxyethyl)methanimine

InChI

InChI=1S/C11H13Cl2NO2/c1-15-10(16-2)7-14-6-8-4-3-5-9(12)11(8)13/h3-6,10H,7H2,1-2H3

InChI-Schlüssel

CDKNSVMHXZUVOI-UHFFFAOYSA-N

Kanonische SMILES

COC(CN=CC1=C(C(=CC=C1)Cl)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.